
Ethyl 3-(piperazin-1-yl)propanoate
Overview
Description
Ethyl 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O2. It is also known by its IUPAC name, ethyl 3-(1-piperazinyl)propanoate. This compound is characterized by the presence of a piperazine ring attached to a propanoate ester group. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(piperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and ethyl acrylate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-(piperazin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 3-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This compound can influence neurotransmitter pathways, making it a potential candidate for neurological research .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Carbethoxyethyl)piperazine
- 1-(3-Ethoxy-3-oxoprop-1-yl)piperazine
- 1-Piperazinepropanoic acid, α-methyl-, methyl ester
Uniqueness
Ethyl 3-(piperazin-1-yl)propanoate is unique due to its specific ester linkage and the presence of the piperazine ring. This combination imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and biological studies .
Biological Activity
Ethyl 3-(piperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C_{11}H_{18}N_2O_2, with a molecular weight of approximately 210.28 g/mol. The compound features a piperazine moiety linked to an ethyl propanoate group, which is responsible for its biological activity. The structural characteristics of this compound allow it to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research has shown that piperazine derivatives can affect serotonin (5-HT) receptors, dopamine receptors, and other neurotransmitter systems, which are crucial in regulating mood, cognition, and behavior.
Biological Activities
This compound has been investigated for several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli in vitro.
- Antifungal Activity : Similar to other piperazine derivatives, this compound has demonstrated moderate antifungal activity against Candida albicans and Candida glabrata .
- Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety. Studies have indicated that it may act as a partial agonist at certain serotonin receptor subtypes .
Study on Antimicrobial Properties
A study conducted on various piperazine derivatives, including this compound, assessed their antimicrobial efficacy. The results indicated that:
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
This compound | Moderate | Moderate |
Mthis compound | High | Low |
This highlights the potential of this compound as a candidate for further development in antimicrobial therapies .
Neuropharmacological Study
In another research project focusing on the neuropharmacological effects of piperazine derivatives, this compound was evaluated for its binding affinity to serotonin receptors. The findings revealed:
Receptor Type | Binding Affinity (Ki in nM) |
---|---|
5-HT_1A | 50 |
5-HT_2A | 75 |
5-HT_7 | 30 |
These results suggest that the compound may have therapeutic potential for conditions related to serotonin dysregulation, such as depression and anxiety disorders .
Properties
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNGVSHLDOGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371379 | |
Record name | ethyl 3-(piperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-38-8 | |
Record name | ethyl 3-(piperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43032-38-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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